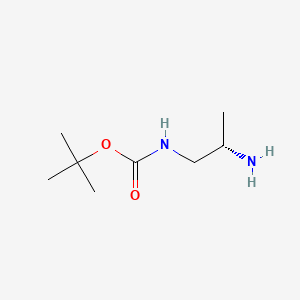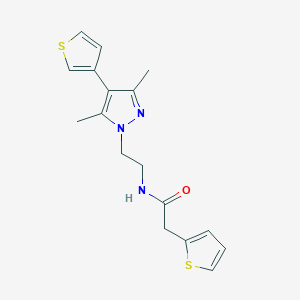
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H19N3OS2 and its molecular weight is 345.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Antioxidant Activity
Research involving pyrazole-acetamide derivatives focuses on synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their potential antioxidant activities, demonstrating the relevance of such compounds in developing molecules with significant biological activities. The coordination chemistry explores the interaction between metal ions and organic ligands, leading to complexes with unique structures and properties. These studies emphasize the importance of hydrogen bonding in the self-assembly process of these complexes and their antioxidant efficacy, which is crucial for neutralizing free radicals and preventing oxidative stress-related diseases (Chkirate et al., 2019).
Heterocyclic Compound Synthesis and Biological Activity
The synthesis of heterocyclic compounds incorporating thiadiazole moieties against specific pests like the cotton leafworm, Spodoptera littoralis, highlights the agricultural applications of such research. These studies are pivotal in creating new pesticides that are more effective and possibly less harmful to the environment. The diverse chemical reactions employed to synthesize these compounds, including the interaction with different functional groups, underpin the vast potential of heterocyclic chemistry in developing novel agents for pest control (Fadda et al., 2017).
Chemoselective Acetylation and Drug Synthesis
The chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, underscores the pharmaceutical applications of these compounds. This research demonstrates the versatility of acetamide derivatives in synthesizing drug intermediates, highlighting the role of catalysis in achieving selectivity and efficiency in drug synthesis processes. Such studies are crucial for developing more effective and accessible treatments for malaria, showcasing the broader impact of chemical synthesis in addressing global health challenges (Magadum & Yadav, 2018).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c1-12-17(14-5-9-22-11-14)13(2)20(19-12)7-6-18-16(21)10-15-4-3-8-23-15/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCONRYDNCCVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC=CS2)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2871586.png)
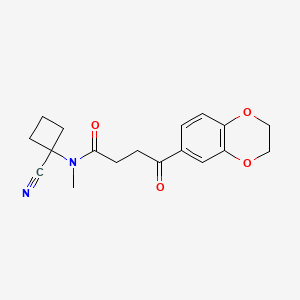
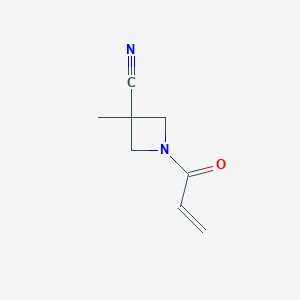
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2871589.png)
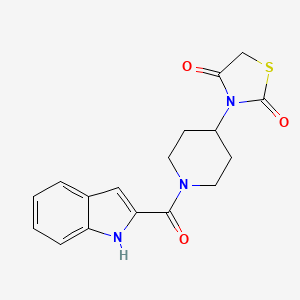
![Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate](/img/structure/B2871592.png)


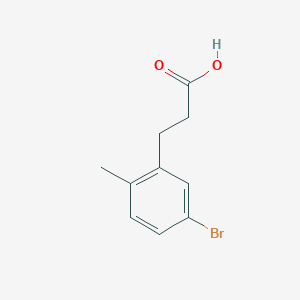
![3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2871600.png)
![1-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea](/img/structure/B2871601.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2871602.png)
